Cas no 2171171-33-6 ((1R)-1-(2-nitrophenyl)ethyl chloroformate)

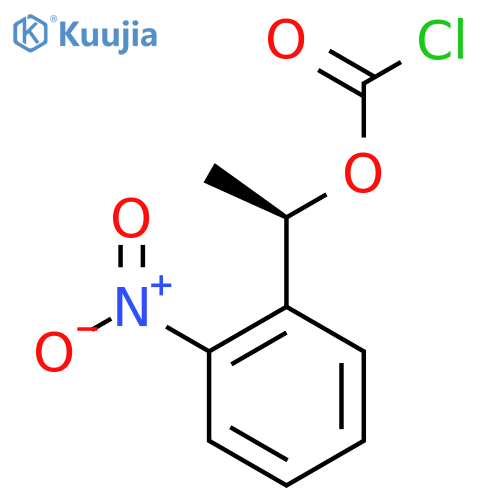

2171171-33-6 structure

商品名:(1R)-1-(2-nitrophenyl)ethyl chloroformate

(1R)-1-(2-nitrophenyl)ethyl chloroformate 化学的及び物理的性質

名前と識別子

-

- (1R)-1-(2-nitrophenyl)ethyl chloroformate

- 2171171-33-6

- EN300-1612893

-

- インチ: 1S/C9H8ClNO4/c1-6(15-9(10)12)7-4-2-3-5-8(7)11(13)14/h2-6H,1H3/t6-/m1/s1

- InChIKey: QRAXFOMREJXVAK-ZCFIWIBFSA-N

- ほほえんだ: ClC(=O)O[C@H](C)C1C=CC=CC=1[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 229.0141854g/mol

- どういたいしつりょう: 229.0141854g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

(1R)-1-(2-nitrophenyl)ethyl chloroformate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1612893-0.1g |

(1R)-1-(2-nitrophenyl)ethyl chloroformate |

2171171-33-6 | 0.1g |

$1761.0 | 2023-06-04 | ||

| Enamine | EN300-1612893-2.5g |

(1R)-1-(2-nitrophenyl)ethyl chloroformate |

2171171-33-6 | 2.5g |

$3925.0 | 2023-06-04 | ||

| Enamine | EN300-1612893-5000mg |

(1R)-1-(2-nitrophenyl)ethyl chloroformate |

2171171-33-6 | 5000mg |

$5807.0 | 2023-09-23 | ||

| Enamine | EN300-1612893-100mg |

(1R)-1-(2-nitrophenyl)ethyl chloroformate |

2171171-33-6 | 100mg |

$1761.0 | 2023-09-23 | ||

| Enamine | EN300-1612893-10.0g |

(1R)-1-(2-nitrophenyl)ethyl chloroformate |

2171171-33-6 | 10g |

$8611.0 | 2023-06-04 | ||

| Enamine | EN300-1612893-1.0g |

(1R)-1-(2-nitrophenyl)ethyl chloroformate |

2171171-33-6 | 1g |

$2002.0 | 2023-06-04 | ||

| Enamine | EN300-1612893-0.05g |

(1R)-1-(2-nitrophenyl)ethyl chloroformate |

2171171-33-6 | 0.05g |

$1682.0 | 2023-06-04 | ||

| Enamine | EN300-1612893-5.0g |

(1R)-1-(2-nitrophenyl)ethyl chloroformate |

2171171-33-6 | 5g |

$5807.0 | 2023-06-04 | ||

| Enamine | EN300-1612893-0.5g |

(1R)-1-(2-nitrophenyl)ethyl chloroformate |

2171171-33-6 | 0.5g |

$1922.0 | 2023-06-04 | ||

| Enamine | EN300-1612893-250mg |

(1R)-1-(2-nitrophenyl)ethyl chloroformate |

2171171-33-6 | 250mg |

$1841.0 | 2023-09-23 |

(1R)-1-(2-nitrophenyl)ethyl chloroformate 関連文献

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

2171171-33-6 ((1R)-1-(2-nitrophenyl)ethyl chloroformate) 関連製品

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 68551-17-7(Isoalkanes, C10-13)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量